5-Iodo-1H-indole-3-carboxylic acid
Overview
Description
5-Iodo-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
5-Iodo-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules, and it has been found to bind with high affinity to these targets . This makes it a valuable compound for the development of new derivatives with diverse biological activities .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in similar biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that the compound’s action results in significant changes at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can influence their effects at the molecular level .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan .
Preparation Methods
The synthesis of 5-Iodo-1H-indole-3-carboxylic acid typically involves the iodination of indole-3-carboxylic acid. One common method is the reaction of indole-3-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Iodo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
5-Iodo-1H-indole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
5-Iodo-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activities.
5-Chloro-1H-indole-3-carboxylic acid:
These comparisons highlight the unique properties of this compound, such as its reactivity and potential biological activities .
Properties
IUPAC Name |
5-iodo-1H-indole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHAYYZMAAKVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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